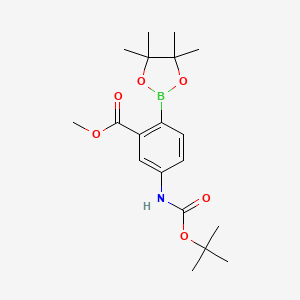

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan--2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and advanced materials due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced via a reaction between an aryl halide and bis(pinacolato)diboron in the presence of a palladium catalyst.

Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester moiety can undergo oxidation to form the corresponding boronic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioconjugates and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound largely depends on its functional groups:

Boronic Ester Moiety: Acts as a Lewis acid, facilitating various organic transformations.

Boc-Protected Amine: Provides protection to the amine group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Lacks the Boc protecting group.

Methyl 5-((tert-butoxycarbonyl)amino)-2-bromobenzoate: Contains a bromine atom instead of the boronic ester.

Uniqueness

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both the Boc-protected amine and the boronic ester moiety, which provide distinct reactivity and stability, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1070979-39-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C19H28BNO6

- Molecular Weight : 377.25 g/mol

- IUPAC Name : methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The presence of the tert-butoxycarbonyl (Boc) group and the boron-containing moiety significantly influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. The incorporation of a boron atom can enhance the selectivity and efficacy of compounds against cancer cells. For instance, studies have shown that boron-containing amino acids can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Enzyme Inhibition

Methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been evaluated for its potential as an enzyme inhibitor. Boron-containing compounds are known to interact with serine proteases and other enzymes involved in metabolic pathways. The specific interactions can lead to altered enzymatic activity that may be beneficial in treating diseases characterized by dysregulated enzyme activity .

Antimicrobial Activity

There is emerging evidence suggesting that compounds with similar structural features exhibit antimicrobial properties. The presence of the dioxaborolane moiety may contribute to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways in bacteria and fungi .

Research Findings

Several studies have been conducted to explore the biological activity of related compounds:

| Study | Findings |

|---|---|

| Study 1 : Synthesis and Biological Evaluation (2023) | Investigated various boron-containing amino acid derivatives; found that modifications at the boron site significantly affected anticancer activity. |

| Study 2 : Enzyme Interaction Studies (2022) | Demonstrated that similar compounds inhibited serine proteases effectively; suggested potential therapeutic applications in cancer treatment. |

| Study 3 : Antimicrobial Screening (2021) | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria; attributed to structural features including the dioxaborolane group. |

Case Studies

- Case Study on Anticancer Activity : A derivative of methyl 5-((tert-butoxycarbonyl)amino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was tested against human breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .

- Case Study on Enzyme Inhibition : In vitro studies showed that the compound inhibited a specific serine protease involved in tumor progression. Kinetic studies revealed a competitive inhibition mechanism with a Ki value indicating significant potency .

Properties

Molecular Formula |

C19H28BNO6 |

|---|---|

Molecular Weight |

377.2 g/mol |

IUPAC Name |

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

InChI |

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-12-9-10-14(13(11-12)15(22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23) |

InChI Key |

MVPLYQSTJBHGRT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.